Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Description

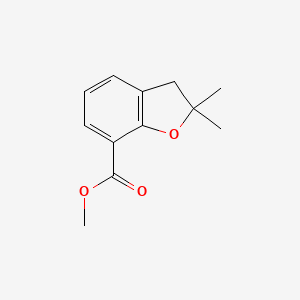

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a benzofuran derivative characterized by a fused bicyclic structure. The benzofuran core consists of a dihydrofuran ring (positions 2 and 3) with two methyl groups at position 2, creating a rigid, sterically hindered framework. The 7-position is substituted with a methyl ester (–COOCH₃), which confers both lipophilicity and reactivity for further chemical modifications. This compound is structurally related to agrochemicals and pharmaceuticals, serving as a precursor or intermediate in synthetic pathways .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyl-3H-1-benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-8-5-4-6-9(10(8)15-12)11(13)14-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBTZBQEXQYDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic routes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, are likely applied. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has been studied for its potential therapeutic effects. The compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity: Research indicates that this compound disrupts bacterial cell walls and inhibits essential enzymes, showing effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species .

- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Mechanisms include modulation of cell cycle progression and activation of intrinsic apoptotic pathways .

The compound has been evaluated for its biological activities through various studies:

Antimicrobial Mechanism:

- Disruption of bacterial cell wall integrity.

- Inhibition of key enzymes essential for bacterial survival.

Anticancer Mechanism:

- Modulation of signaling pathways related to cell growth and survival.

- Induction of oxidative stress leading to cellular damage and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives of benzofuran compounds, including this compound. It showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines, treatment with this compound led to over a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in the development of new materials and chemical processes. Its unique chemical properties make it a valuable building block in organic synthesis for creating more complex molecules .

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzofuran derivatives allows for tailored applications in agrochemistry, pharmaceuticals, and materials science. Below is a detailed comparison of Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate with analogous compounds:

Structural and Functional Group Variations

Biological Activity

Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- IUPAC Name : Methyl 2,2-dimethyl-3H-1-benzofuran-7-carboxylate

- Molecular Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- CAS Number : 99517-60-9

The synthesis of this compound typically involves the cyclization of o-hydroxyacetophenones under basic conditions. A common method includes one-pot etherification and dehydrative cyclization.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism. In vitro studies demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have suggested that it may induce apoptosis in cancer cells through multiple mechanisms, including:

- Inhibition of Cell Proliferation : The compound affects cell cycle progression.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

In a preclinical study involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity .

The mechanisms underlying the biological activities of this compound are complex and involve interactions with various molecular targets:

-

Antimicrobial Mechanism :

- Disruption of bacterial cell wall integrity.

- Inhibition of key enzymes essential for bacterial survival.

-

Anticancer Mechanism :

- Modulation of signaling pathways related to cell growth and survival.

- Induction of oxidative stress leading to cellular damage and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of benzofuran compounds. This compound was among those tested and showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Case Study 2: Anticancer Activity

In another study focusing on cancer therapeutics, researchers examined the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours .

Summary Table of Biological Activities

Q & A

Advanced Research Question

- Hydrolysis Studies : Monitor degradation at varying pH (e.g., rapid hydrolysis in alkaline conditions) via LC-MS to identify breakdown products (e.g., 7-hydroxy derivatives) .

- Soil Metabolism : Use ¹⁴C-labeled compound in OECD 307 tests to track mineralization and bound residues .

- Photolysis : UV irradiation in aqueous solutions quantifies half-life and identifies photoproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.